

# DBCO-PEG4-alkyne molecular weight and formula

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Compound of Interest		
Compound Name:	DBCO-PEG4-alkyne	
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An In-depth Technical Guide to DBCO-PEG4-alkyne

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **DBCO-PEG4-alkyne**, a heterobifunctional linker essential in the fields of bioconjugation, drug delivery, and materials science. This document is intended for researchers, scientists, and drug development professionals.

## Core Properties of DBCO-PEG4-alkyne

**DBCO-PEG4-alkyne** is a versatile chemical tool that features two distinct reactive groups for sequential bioorthogonal reactions. It incorporates a dibenzocyclooctyne (DBCO) group for copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) and a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The polyethylene glycol (PEG4) spacer enhances its solubility in aqueous solutions and reduces steric hindrance.[1][2]

### **Quantitative Data Summary**

The following table summarizes the key quantitative data for **DBCO-PEG4-alkyne**.



Property	Value	References
Molecular Formula	C30H34N2O6	[1][2][3]
Molecular Weight	518.24 g/mol	
Alternate Molecular Weight	518.60 g/mol	_
Purity	≥ 95% (HPLC)	_
Physical State	Slightly yellow oil	_
Storage Conditions	-20 °C, dark	_
CAS Number	2741418-16-4	_

## **Solubility**

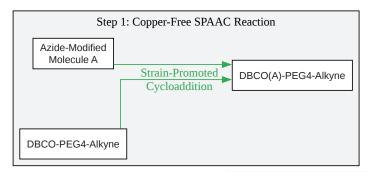
**DBCO-PEG4-alkyne** is soluble in a variety of organic solvents, including:

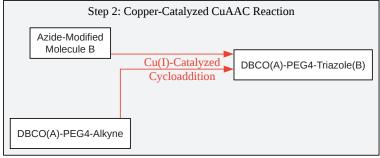
- Dichloromethane (DCM)
- Tetrahydrofuran (THF)
- Acetonitrile
- Dimethylformamide (DMF)
- Dimethyl sulfoxide (DMSO)

### **Reaction Mechanism and Workflow**

The primary utility of **DBCO-PEG4-alkyne** lies in its ability to facilitate two distinct and sequential click chemistry reactions. This dual reactivity allows for the precise assembly of complex molecular constructs.







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Caption: Sequential click chemistry workflow using DBCO-PEG4-alkyne.

# **Experimental Protocols**

The following are generalized protocols for performing sequential click reactions with **DBCO-PEG4-alkyne**. Researchers should optimize these protocols for their specific molecules of interest.

# General Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)



This protocol describes the conjugation of an azide-containing molecule to the DBCO moiety of **DBCO-PEG4-alkyne**.

### Reagent Preparation:

- Dissolve DBCO-PEG4-alkyne in a compatible organic solvent (e.g., DMSO, DMF) to a stock concentration of 10 mM.
- Dissolve the azide-containing molecule (Molecule A) in an appropriate buffer (e.g., PBS, pH 7.4) or a solvent miscible with the reaction mixture.

### Conjugation Reaction:

- In a microcentrifuge tube, combine the azide-containing Molecule A with a 1.5 to 5-fold molar excess of the DBCO-PEG4-alkyne solution.
- If necessary, adjust the final volume with the reaction buffer/solvent to ensure complete dissolution and mixing.
- Incubate the reaction mixture at room temperature for 2-12 hours. The reaction can also be performed at 4°C for an extended period (12-24 hours) for sensitive biomolecules.

#### Purification:

 Purify the resulting DBCO(A)-PEG4-alkyne conjugate using an appropriate method such as size exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted DBCO-PEG4-alkyne.

# General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of a second azide-containing molecule to the terminal alkyne of the purified DBCO(A)-PEG4-alkyne conjugate.

### Reagent Preparation:



- Prepare a stock solution of a copper(I) source, such as copper(II) sulfate (CuSO<sub>4</sub>) with a reducing agent like sodium ascorbate, or a copper(I) salt like CuBr.
- Prepare a stock solution of a copper-chelating ligand, such as TBTA or THPTA, to stabilize the copper(I) catalyst and improve reaction efficiency.
- Dissolve the azide-containing Molecule B in a reaction-compatible buffer.

### • Conjugation Reaction:

- In a microcentrifuge tube, combine the purified DBCO(A)-PEG4-alkyne conjugate with a
  1.5 to 5-fold molar excess of the azide-containing Molecule B.
- Add the copper(I) catalyst solution to a final concentration of 50-100 μM.
- Add the copper ligand to a final concentration of 250-500 μM.
- Add the reducing agent (if using CuSO<sub>4</sub>) to a final concentration of 1-5 mM.
- Gently mix the components and incubate at room temperature for 1-4 hours.

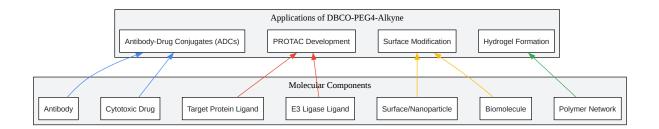
### Purification:

 Purify the final trivalent conjugate by a suitable method (SEC, dialysis, HPLC) to remove the catalyst, excess reagents, and any unreacted starting materials.

## **Applications in Drug Development and Research**

The unique properties of **DBCO-PEG4-alkyne** make it a valuable tool in various applications.





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## References

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